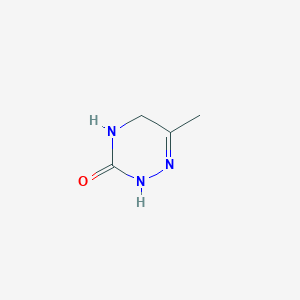

6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one

Description

Properties

CAS No. |

78830-97-4 |

|---|---|

Molecular Formula |

C4H7N3O |

Molecular Weight |

113.12 g/mol |

IUPAC Name |

6-methyl-4,5-dihydro-2H-1,2,4-triazin-3-one |

InChI |

InChI=1S/C4H7N3O/c1-3-2-5-4(8)7-6-3/h2H2,1H3,(H2,5,7,8) |

InChI Key |

OSFFRECTYWZKNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NNC(=O)NC1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one

One-Pot Catalytic Hydrogenation Process

A prominent and efficient method for preparing this compound involves a one-pot reaction between 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine and 3-cyanopyridine under catalytic hydrogenation conditions. This process employs a Raney-nickel catalyst in an aqueous alcoholic medium at temperatures ranging from 0 to 70 °C, typically at room temperature. The reaction proceeds under a hydrogen atmosphere in a pressure-resistant vessel such as an autoclave.

Key features of this method include:

- High yield and selectivity.

- Mild reaction conditions.

- Avoidance of handling unstable intermediates like pyridin-3-aldehyde.

- Reaction time typically between 3 to 6 hours, monitored by hydrogen uptake.

- Post-reaction filtration to remove the catalyst and isolation of the crystalline product.

An example from the literature reports obtaining 102.1 g of the product with 98.3% purity (HPLC) and a 92.5% yield after drying, with a melting point of 230-234 °C.

Table 1: Reaction Conditions and Outcomes for One-Pot Catalytic Hydrogenation

| Parameter | Details |

|---|---|

| Reactants | 4-amino-6-methyl-3-oxo-tetrahydro-1,2,4-triazine + 3-cyanopyridine |

| Catalyst | Raney-nickel |

| Solvent | Aqueous alcoholic medium (e.g., methanol/water) |

| Temperature | 0–70 °C (room temperature typical) |

| Pressure | Hydrogen atmosphere (pressure vessel/autoclave) |

| Reaction Time | 3–6 hours |

| Yield | Up to 92.5% |

| Purity (HPLC) | Approx. 98.3% |

| Product Melting Point | 230–234 °C |

Preparation from Aminotriazinone Hydrochloride

An alternative approach utilizes the hydrochloride salt of aminotriazinone as a starting material. In this method, 3-cyanopyridine and aminotriazinone hydrochloride are mixed in methanol-water solvent with sodium acetate as a buffer. The reaction is conducted under similar catalytic hydrogenation conditions with Raney-nickel catalyst in an autoclave at room temperature. This approach also yields the target compound efficiently, demonstrating versatility in starting materials and conditions.

Related Synthetic Routes and Derivatives

While the direct preparation of this compound is well documented, related triazine derivatives have been synthesized via other methods involving substitution and hydrogenation steps. For instance, derivatives of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione have been prepared through alkylation reactions followed by catalytic hydrogenation using palladium on carbon catalysts under hydrogen pressure. These methods highlight the importance of catalytic hydrogenation in the synthesis of triazine-based compounds.

Examples of synthetic steps for related compounds include:

- Alkylation of triazine precursors with alkyl halides in the presence of potassium carbonate.

- Catalytic hydrogenation of alkylated intermediates using 10% palladium on carbon under hydrogen pressure (20–50 psi).

- Purification by flash chromatography or preparative high-performance liquid chromatography.

Although these examples focus on derivatives, the catalytic hydrogenation step is a common and critical transformation that can be adapted for the preparation of this compound.

Analysis of Preparation Methods

Advantages

- The one-pot catalytic hydrogenation approach offers operational simplicity, high yield, and selectivity.

- Avoids isolation of unstable intermediates, reducing handling risks.

- Mild conditions reduce corrosion issues and environmental impact compared to harsher methods.

- The use of Raney-nickel catalyst is cost-effective and efficient.

Limitations

- Requires hydrogenation equipment and pressure-resistant vessels.

- Catalyst handling and removal require care to avoid contamination.

- Reaction times may vary depending on scale and precise conditions.

Comparative Summary

| Aspect | One-Pot Raney-Nickel Catalytic Hydrogenation | Alkylation + Pd/C Hydrogenation (Derivatives) |

|---|---|---|

| Reaction Complexity | Moderate (one-pot) | Multi-step |

| Catalyst | Raney-nickel | Palladium on carbon |

| Reaction Conditions | Room temperature, aqueous alcoholic medium | Elevated temperature, organic solvents |

| Yield | High (up to 92.5%) | Variable (29–94% depending on derivative) |

| Purity | High (98%+) | High after purification |

| Scalability | Good | Good, but multi-step may complicate scale-up |

Detailed Research Outcomes

The process described in the patent literature demonstrates a robust method for producing this compound with high purity and yield, suitable for industrial application. The method's efficiency is supported by high selectivity and mild conditions, which minimize side reactions and equipment corrosion.

Research on related triazine derivatives confirms the utility of catalytic hydrogenation in triazine chemistry, with detailed nuclear magnetic resonance and mass spectrometry data supporting the structural integrity of synthesized compounds. These studies provide insight into reaction optimization and purification strategies that can be adapted for the target compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the triazine ring are replaced by other groups. This is typically achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, various solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazine compounds.

Scientific Research Applications

While the search results do not focus specifically on the applications of "6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one," they do provide information on the applications of similar compounds, such as "3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one" and "4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one," which can offer insights into the potential uses of the target compound.

Scientific Research Applications

Chemistry

3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one can serve as a building block for synthesizing more complex heterocyclic compounds. It can undergo chemical reactions such as oxidation, reduction, and substitution, making it valuable in developing new materials.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms corresponding oxides. |

| Reduction | Yields amine derivatives. |

| Substitution | Nucleophilic substitution reactions replace the amino group with other functional groups. |

Biology

3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one has demonstrated potential in biological assays:

- Antimicrobial Properties: Studies indicate its effectiveness against various pathogens.

- Antiviral Activity: Preliminary research suggests activity against viral infections.

Medicine

Research indicates that 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one may have applications in pharmaceuticals:

- Cancer Treatment: Inhibition of specific kinases (e.g., Fyn kinase) suggests potential use in cancer therapies.

- The compound inhibits Fyn kinase, a crucial enzyme involved in signal transduction pathways related to neuronal development and myelination. Inhibition of Fyn kinase impacts axon-glial signaling and oligodendrocyte maturation.

- Infectious Diseases: Its antiviral properties may contribute to developing new treatments.

Case Study:

A study investigated the cytotoxic effects of derivatives of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one against cancer cell lines (e.g., K-562). The results showed significant antiproliferative effects combined with low cytotoxicity.

Industry

In industrial applications, 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is utilized in:

- Agrochemicals: It is used as an active ingredient in herbicides and pesticides.

- Dyes Production: Its chemical properties allow for effective use in dye synthesis.

Additionally, the synthesis, reactivity, and applications of 4-Amino-3-Thioxo/Hydrazino-6-substituted-1,2,4-triazin-5-ones could be explored further.

Mechanism of Action

The mechanism by which 6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

The triazinone scaffold is highly versatile, with structural modifications leading to diverse applications. Below is a detailed comparison of 6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one and its analogs:

Insecticidal Derivatives

Key Findings :

- NKY-312, synthesized from 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one, demonstrates enhanced efficacy due to sulfonyl group introduction, improving stability and target binding .

- Urea-bridge derivatives (e.g., biurea analogs) exhibit broader pest specificity, leveraging TRP channel interactions for neurotoxicity .

Key Findings :

- The hydrazono and amino groups in ATO enable selective terbium ion coordination, critical for environmental monitoring and rare-earth recovery .

- Schiff base modifications enhance ion selectivity, with triazinone derivatives serving as cost-effective alternatives to conventional sensors .

Pharmacological Agents

Key Findings :

- Thioxo and aryl substitutions (e.g., 4o ) improve blood-brain barrier penetration, enhancing anticonvulsant activity .

- Fusion with benzothiazinone reduces gastrointestinal toxicity compared to traditional NSAIDs .

Chemical Intermediates

Key Findings :

Biological Activity

6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one (CAS Number: 1421332-66-2) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a triazine ring with a methyl group at the 6-position and a carbonyl group at the 3-position. The compound is classified under specialty materials and has been synthesized for various applications in medicinal chemistry.

Antiviral and Antitumor Properties

Recent studies have indicated that derivatives of triazine compounds exhibit significant antiviral and antitumor activities. For instance, related compounds have shown efficacy against Hepatitis C Virus (HCV) by inhibiting NS5B RNA polymerase with IC50 values ranging from 31.9 μM to 32.2 μM . While specific data on this compound is limited, its structural similarities to other active triazines suggest potential biological activity.

The mechanism of action for triazine derivatives often involves interference with viral replication processes or modulation of cellular pathways that lead to apoptosis in cancer cells. For example, compounds that inhibit reverse transcriptase or RNA polymerases are crucial in developing antiviral therapies . It is hypothesized that this compound may exert similar effects through analogous pathways.

Case Studies and Research Findings

- Antiviral Activity : A study on substituted pyrazole and triazine derivatives demonstrated that modifications at specific positions significantly enhanced their antiviral properties. The study suggested that further exploration of these modifications could lead to more potent derivatives .

- Cytotoxicity : Research focusing on related compounds has shown varying degrees of cytotoxicity against human cancer cell lines. For instance, certain derivatives inhibited growth in cervical and bladder cancer cell lines with IC50 values indicating effective cytotoxicity . Although direct studies on this compound are scarce, the trends observed in related compounds provide a basis for future investigations.

Data Table: Comparison of Biological Activities

Q & A

Basic: What are the common synthetic routes for 6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one?

Methodological Answer:

Two primary methods are documented:

- Reductive Cyclization : Sodium borohydride (NaBH₄) reduces α-haloketones or α-hydroxy compounds, forming the dihydrotriazinone core. For example, 5-methylthio-1,2,4-triazin-3-(2H)one reacts with NaBH₄ to yield the target compound .

- Condensation Reactions : α-N-protected amino acid hydrazides react with NaBH₄ under controlled conditions, producing 5-substituted derivatives. However, this method may induce partial racemization at the α-carbon, requiring chiral resolution post-synthesis .

Key Considerations : Optimize solvent choice (e.g., ethanol, THF) and reaction time to minimize side products.

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

-

X-ray Crystallography : Single-crystal X-ray diffraction confirms the monoclinic crystal system (space group P21/n) with unit cell parameters:

Parameter Value a (Å) 8.0803 b (Å) 23.7497 c (Å) 10.7846 β (°) 98.962 R-factor refinement (R[F² > 2σ(F²)] = 0.041) ensures accuracy . -

Spectroscopy : NMR (¹H/¹³C) and IR verify functional groups, while mass spectrometry confirms molecular weight (e.g., m/z = 217.24 for C₁₀H₁₁N₅O) .

Advanced: How is this compound applied in analytical chemistry, such as ion-selective sensors?

Methodological Answer:

Derivatives like 4-amino-3-{2-[4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3(2H)-yliden] hydrazono}-6-methyl-3,4-dihydro-1,2,4-triazin-5(2H)-one (ATO) are used in Tb(III)-selective electrodes :

-

Sensor Performance :

Metric Value Detection Limit 8.6 × 10⁻⁷ mol L⁻¹ Linear Range 1.0 × 10⁻⁶ – 1.0 × 10⁻¹ mol L⁻¹ Slope 19.4 ± 0.5 mV/decade Response Time ~15 seconds -

Methodology : ATO is embedded in PVC membranes with plasticizers (e.g., NPOE). Calibration against interferents (e.g., Ca²⁺, Zn²⁺) validates selectivity via the match potential method (MPM) .

Advanced: What are the environmental degradation pathways and associated risks?

Methodological Answer:

Under anaerobic soil conditions, degradation produces metabolites like:

- CGA249257 : this compound.

- Desamino-diketo-metribuzin : A persistent byproduct with potential groundwater mobility .

Analytical Workflow :

Soil Incubation Studies : Monitor degradation over 393 days using LC-MS/MS.

Leaching Potential : Assess via soil column experiments under varying redox conditions .

Risk Note : Metabolites may persist in anaerobic environments, necessitating site-specific risk assessments.

Advanced: How can mechanistic contradictions in reactivity studies be resolved?

Methodological Answer:

Discrepancies in reaction outcomes (e.g., enzyme inhibition vs. non-specific binding) require:

- Cross-Validation : Combine kinetic assays (e.g., Michaelis-Menten) with structural data (e.g., X-ray cocrystallization) to identify binding modes .

- Computational Modeling : DFT analysis predicts reaction pathways (e.g., Thorpe-Ziegler cyclization) and validates experimental observations .

Case Example : Conflicting spectral data for triazine derivatives are resolved via 2D NMR (COSY, HSQC) to assign proton environments unambiguously .

Advanced: What strategies optimize the compound’s bioactivity for therapeutic applications?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., benzyl, pyridinyl) at position 6 to enhance binding affinity. For example, 6-benzyl derivatives show improved inhibition of cellular kinases .

- In Vivo Testing : Use murine models to evaluate pharmacokinetics (e.g., bioavailability, half-life) and toxicity profiles. Dose optimization minimizes off-target effects .

Key Data : Triazine derivatives exhibit IC₅₀ values in the nanomolar range against cancer cell lines, validated via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.